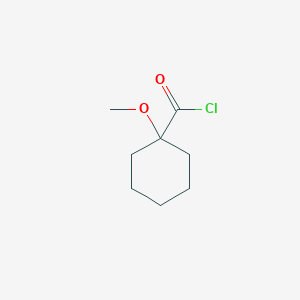

1-Methoxycyclohexane-1-carbonyl chloride

Descripción

Propiedades

IUPAC Name |

1-methoxycyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAPBILIKWADSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664653 | |

| Record name | 1-Methoxycyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73555-16-5 | |

| Record name | 1-Methoxycyclohexane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Route

The primary and most documented method for preparing this compound involves the conversion of the corresponding carboxylic acid, 1-methoxycyclohexanecarboxylic acid, into the acyl chloride derivative. This transformation is typically achieved by reacting the acid with a chlorinating agent under controlled conditions.

Chlorinating Agents and Reaction Conditions

Thionyl Chloride (SOCl₂):

The most common reagent used is thionyl chloride, which reacts with the carboxylic acid under reflux conditions to yield the acyl chloride. The reaction proceeds via the formation of an intermediate chlorosulfite ester, which decomposes to release sulfur dioxide and hydrogen chloride gases, driving the reaction to completion. This method is favored due to its relatively straightforward procedure and high yield.Phosgene (COCl₂):

An alternative industrial method involves reacting the carboxylic acid with phosgene in the presence of a catalyst. According to patent literature, phosgene reacts with carboxylic acids in the presence of catalytic adducts formed from phosgene and N,N-disubstituted formamides. The reaction is conducted in a packed reactor at temperatures ranging from 20°C to 140°C, preferably 30°C to 80°C, under atmospheric pressure or slightly elevated pressures. This method offers high yields (up to 97.5%) and can be operated continuously or stepwise for industrial scale production.

Reaction Conditions Summary Table

| Parameter | Thionyl Chloride Method | Phosgene Method (Patent) |

|---|---|---|

| Starting Material | 1-Methoxycyclohexanecarboxylic acid | 1-Methoxycyclohexanecarboxylic acid |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Phosgene (COCl₂) |

| Catalyst | None typically required | Catalytic adduct of phosgene and N,N-disubstituted formamide |

| Temperature Range | Reflux (~70-80°C) | 20°C to 140°C (preferably 30-80°C) |

| Pressure | Atmospheric or slight positive pressure | 0.01 to 50 bar, preferably atmospheric pressure (1 bar) |

| Reaction Mode | Batch | Continuous or stepwise |

| Reaction Time | Several hours (dependent on scale) | Approx. 20 minutes residence time in reactor |

| Yield | High (generally >90%) | Up to 97.5% |

| By-products | SO₂ and HCl gases | HCl gas |

Detailed Reaction Mechanism (Thionyl Chloride Method)

- The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate.

- The intermediate undergoes elimination to release sulfur dioxide (SO₂) and hydrogen chloride (HCl).

- The acyl chloride is formed as the final product.

This reaction is typically carried out under reflux to ensure complete conversion and removal of gaseous by-products.

Research Findings and Industrial Relevance

- The phosgene method, although less commonly used in small-scale laboratory synthesis due to phosgene's toxicity, is favored industrially for its high yield and continuous operation capability. The use of catalytic adducts enhances reaction efficiency and selectivity.

- Thionyl chloride remains the reagent of choice in academic and small-scale synthesis due to its availability and ease of handling compared to phosgene.

- No alternative chlorinating agents such as oxalyl chloride or phosphorus pentachloride have been specifically reported for this compound, but these reagents are known in the literature for similar acyl chloride preparations.

Comparative Data Table of Preparation Methods

| Aspect | Thionyl Chloride Method | Phosgene Method |

|---|---|---|

| Scale | Laboratory to pilot scale | Industrial scale |

| Reaction Time | Hours | Minutes |

| Yield | >90% | Up to 97.5% |

| By-products | SO₂, HCl (gaseous) | HCl (gaseous) |

| Catalyst Required | No | Yes (phosgene-formamide adduct) |

| Operational Complexity | Moderate (reflux setup) | Higher (packed reactor, catalyst) |

| Safety Concerns | Moderate (toxic gases) | High (highly toxic phosgene gas) |

Análisis De Reacciones Químicas

1-Methoxycyclohexane-1-carbonyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-methoxycyclohexane-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions can convert the carbonyl chloride to 1-methoxycyclohexanecarboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles, such as alcohols or amines, to form esters or amides.

Common Reagents and Conditions:

Oxidation: KMnO4, H2CrO4, aqueous conditions.

Reduction: LiAlH4, ether solvent.

Substitution: Alcohols, amines, polar aprotic solvents.

Major Products Formed:

Oxidation: 1-methoxycyclohexane-1-carboxylic acid.

Reduction: 1-methoxycyclohexanecarboxylic acid.

Substitution: Esters, amides.

Aplicaciones Científicas De Investigación

1-Methoxycyclohexane-1-carbonyl chloride is widely used in scientific research due to its versatility. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential biological activity.

In biology, the compound is used to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules. In medicine, it is explored for its potential therapeutic applications, including its use in drug discovery and development.

In industry, this compound is employed in the production of polymers, resins, and other materials that require specific chemical properties.

Mecanismo De Acción

The mechanism by which 1-methoxycyclohexane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with functional groups in organic molecules to facilitate the desired transformations.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The reactivity, stability, and applications of 1-methoxycyclohexane-1-carbonyl chloride can be contextualized by comparing it to structurally related cyclohexane-carbonyl chlorides. Key analogs include:

1-Methylcyclohexane-1-carbonyl Chloride

- Structure : A methyl (-CH₃) group replaces the methoxy substituent.

- Reactivity : The methyl group is electron-donating via inductive effects but lacks the resonance-donating capability of methoxy. This results in reduced electrophilicity at the carbonyl carbon compared to the methoxy analog, slowing nucleophilic acyl substitution reactions.

- Synthesis : Prepared similarly via reaction of 1-methylcyclohexane-1-carboxylic acid with oxalyl chloride .

- Applications: Less polar than the methoxy derivative, making it preferable for non-polar solvent-based reactions.

4-Ethylcyclohexane-1-carbonyl Chloride

- Structure : An ethyl (-CH₂CH₃) group is positioned at the 4-position of the cyclohexane ring.

- Synthesis : Derived from 4-ethylcyclohexane-1-carboxylic acid using thionyl chloride or oxalyl chloride .

- Applications : Used in synthesizing branched aliphatic esters or amides where steric hindrance is tolerated.

(1S,3S)-3-Chlorocyclohexane-1-carbonyl Chloride

- Structure : A chlorine atom at the 3-position introduces both steric and electronic effects.

- Reactivity : The electron-withdrawing chlorine enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric clashes between the 3-Cl and carbonyl chloride may complicate certain transformations.

- Synthesis : Synthesized from (1S,3S)-3-chlorocyclohexane-1-carboxylic acid using chlorinating agents .

- Applications : Valuable in asymmetric synthesis due to its chiral centers.

1-Methylcyclohexa-2,5-diene-1-carbonyl Chloride

- Structure : Features a conjugated diene system in the cyclohexane ring.

- Reactivity : The diene moiety introduces resonance stabilization, reducing the electrophilicity of the carbonyl carbon. This compound may participate in Diels-Alder reactions, unlike saturated analogs.

- Synthesis : Prepared from 1-methylcyclohexa-2,5-diene-1-carboxylic acid using oxalyl chloride .

- Applications : Used in cycloaddition reactions to construct polycyclic frameworks.

Comparative Data Table

| Compound | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|---|

| This compound | -OCH₃ at 1-position | C₈H₁₁ClO₂ | 174.63 | High electrophilicity; polar, resonance-stabilized |

| 1-Methylcyclohexane-1-carbonyl chloride | -CH₃ at 1-position | C₈H₁₁ClO | 158.62 | Moderate electrophilicity; less polar |

| 4-Ethylcyclohexane-1-carbonyl chloride | -CH₂CH₃ at 4-position | C₉H₁₃ClO | 172.65 | Steric hindrance; low electronic perturbation |

| (1S,3S)-3-Chlorocyclohexane-1-carbonyl chloride | -Cl at 3-position | C₇H₁₀Cl₂O | 193.06 | Enhanced electrophilicity; chiral centers |

| 1-Methylcyclohexa-2,5-diene-1-carbonyl chloride | Conjugated diene system | C₈H₉ClO | 156.61 | Resonance stabilization; Diels-Alder active |

Actividad Biológica

1-Methoxycyclohexane-1-carbonyl chloride (CAS No. 73555-16-5) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure and functional groups contribute to its biological activity, making it a subject of research for potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C8H13ClO2

- Structural Formula :

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a reactive intermediate in organic synthesis, which can lead to the development of bioactive compounds. Research indicates that this compound may exhibit:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anticancer Activity : Investigations into its derivatives have shown promise in inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The carbonyl group may facilitate nucleophilic attack by biological molecules, leading to enzyme inhibition.

- The methoxy group could enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of carbonyl compounds, including this compound. Results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 100 |

| Other derivatives | Varies |

Anticancer Activity

In another study, the anticancer potential of compounds derived from this compound was assessed using human cancer cell lines. The results demonstrated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 25 |

These findings suggest that modifications to the carbonyl structure can enhance cytotoxicity against specific cancer types.

Case Studies

Several case studies highlight the application of this compound in drug development:

- Synthesis of Anticancer Agents : Researchers synthesized a series of compounds based on this carbonyl chloride, leading to derivatives with enhanced selectivity for cancer cells.

- Development of Antimicrobial Agents : A collaborative study focused on modifying the methoxy group to improve antimicrobial activity, resulting in a new class of antibiotics effective against resistant strains.

Q & A

Q. What are the primary applications of 1-methoxycyclohexane-1-carbonyl chloride in synthetic chemistry?

This compound is widely used as a reactive intermediate in nucleophilic acyl substitution reactions. Its acyl chloride group facilitates the formation of amides, esters, or ketones when reacting with amines, alcohols, or organometallic reagents, respectively. Methodologically, it is employed in stepwise syntheses of complex molecules, such as bicyclic scaffolds (e.g., azabicyclohexanes) or fluorinated cyclohexane derivatives, where steric and electronic effects of the methoxy group influence regioselectivity .

Q. How should researchers handle and store this compound safely?

Due to its hygroscopic and reactive nature, strict anhydrous conditions (e.g., inert atmosphere, molecular sieves) are required. Storage should be in airtight containers at 2–8°C. Safety protocols include using PPE (gloves, goggles), working in a fume hood, and avoiding contact with water or strong bases to prevent exothermic decomposition. Emergency procedures for spills or exposure align with guidelines for similar acyl chlorides, including immediate neutralization with sodium bicarbonate .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

- NMR : and NMR to confirm the methoxy group (δ ~3.3 ppm for ) and carbonyl resonance (δ ~170–180 ppm for ).

- IR : A strong C=O stretch at ~1800 cm and C-O-C stretch at ~1250 cm.

- Mass Spectrometry : To verify molecular ion peaks and fragmentation patterns consistent with the cyclohexane backbone .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during its use in multi-step syntheses?

By-product formation (e.g., hydrolysis to carboxylic acids) is mitigated by:

Q. What strategies address contradictions in reported solubility or reactivity data for this compound?

Discrepancies in solubility (e.g., insolubility in water vs. partial solubility in polar aprotic solvents) require experimental validation:

Q. How does the methoxy substituent influence regioselectivity in reactions with chiral amines or alcohols?

The methoxy group exerts both steric and electronic effects:

- Steric Hindrance : Directs nucleophilic attack to the less hindered face of the cyclohexane ring.

- Electronic Effects : Electron-donating methoxy group stabilizes transition states via resonance, favoring specific stereochemical outcomes. Computational modeling (DFT or MD simulations) is recommended to predict and validate selectivity patterns .

Q. What are the challenges in scaling up syntheses involving this compound, and how can they be mitigated?

Scalability issues include:

- Exothermic Reactions : Use jacketed reactors with precise temperature control.

- Purification : Chromatography may be impractical; instead, employ recrystallization (e.g., hexane/ethyl acetate mixtures) or distillation under reduced pressure.

- Safety : Implement rigorous in-line monitoring for gaseous by-products (e.g., HCl) using IR sensors .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting bioactivity data in studies using derivatives of this compound?

Discrepancies in biological assays (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

- Impurity Profiles : Validate compound purity via HPLC (>95%) and control for residual solvents.

- Assay Conditions : Adjust buffer pH or ionic strength to match physiological environments.

- Structural Analogues : Compare results with methylated or fluorinated derivatives to isolate functional group effects .

Q. What computational tools are effective for predicting the reactivity of this compound?

- Molecular Dynamics (MD) : Simulate solvent interactions and transition states.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites.

- Cheminformatics Databases : Use PubChem or Reaxys to cross-reference experimental and theoretical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.